

# Application Note: Quantification of Dicafeoylquinic Acids Using LC-ESI-MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dicafeoylquinic acid*

Cat. No.: *B15575637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dicafeoylquinic acids** (diCQAs) are a significant subclass of chlorogenic acids found in a variety of plant species and are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects. Accurate quantification of diCQA isomers is crucial for the quality control of herbal medicines, functional foods, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of **dicafeoylquinic acids** using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), a highly sensitive and selective analytical technique.

## Data Presentation: Quantitative Parameters for LC-MS/MS Methods

The following tables summarize typical validation parameters for the quantification of various **dicafeoylquinic acid** isomers reported in scientific literature. These values can serve as a benchmark for method development and validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte	Matrix	Linearity Range (ng/mL)	R <sup>2</sup>	LOD (ng/mL)	LOQ (ng/mL)	Reference
1,5-dicaffeoylquinic acid	Human Plasma	1 - 200	>0.99	-	1	[1]
1,5-dicaffeoylquinic acid	Rat Plasma	0.850 - 213	>0.99	-	0.850	[2]
Cynarin (1,3-dicaffeoylquinic acid)	Plant Extracts	LOQ - 10,000	0.9921–0.9995	0.03 - 0.2 (mg/kg)	0.1 - 1.0 (mg/kg)	[3][4]
3,4-dicaffeoylquinic acid	Plant Extracts	-	>0.999	0.76 (µg/mL)	2.29 (µg/mL)	[5]
1,5-dicaffeoylquinic acid	Plant Extracts	-	>0.999	5.95 (µg/mL)	18.02 (µg/mL)	[5]
3,5-dicaffeoylquinic acid	Plant Extracts	-	>0.999	1.35 (µg/mL)	4.10 (µg/mL)	[5]

Table 2: Precision and Accuracy (Recovery)

Analyte	Matrix	Precision (%RSD)	Accuracy (Recovery %)	Reference
1,5-dicaffeoylquinic acid	Human Plasma	<15%	Acceptable	<a href="#">[1]</a>
1,5-dicaffeoylquinic acid	Rat Plasma	-	≥78.5%	<a href="#">[2]</a>
Various Caffeoylquinic Acids	Plant Extracts	0.09% - 2.84%	≥96%	<a href="#">[5]</a>
Cynarin (1,3-dicaffeoylquinic acid)	Plant Extracts	Intra-day: <8.1%, Inter-day: <10.9%	≥82.4%	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols

This section details the methodology for the quantification of **dicaffeoylquinic acids**, from sample preparation to LC-MS analysis.

### Sample Preparation

The choice of sample preparation method depends on the matrix.

- For Plant Materials:
  - Extraction: Weigh 1.0 g of homogenized and dried plant material. Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
  - Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
  - Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- For Plasma Samples:

- Protein Precipitation: To 100  $\mu$ L of plasma, add 300  $\mu$ L of acetonitrile (containing internal standard, if used).
- Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.
- Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100  $\mu$ L of the initial mobile phase.
- Filtration: Filter through a 0.22  $\mu$ m syringe filter into an HPLC vial.[\[1\]](#)

## Liquid Chromatography (LC) Conditions

The chromatographic separation of diCQA isomers is critical for accurate quantification.[\[6\]](#)

- HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[\[6\]](#)
- Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[6\]](#)[\[7\]](#)
- Mobile Phase:
  - Solvent A: Water with 0.1% formic acid.[\[5\]](#)
  - Solvent B: Acetonitrile with 0.1% formic acid.[\[5\]](#)
- Gradient Elution: A typical gradient starts with a low percentage of organic solvent, which is gradually increased to elute the more hydrophobic compounds. An example gradient is as follows:
  - 0-5 min: 10-20% B
  - 5-20 min: 20-40% B
  - 20-25 min: 40-80% B

- 25-30 min: 80-10% B (column wash and re-equilibration)
- Flow Rate: 0.8 - 1.0 mL/min.[7]
- Column Temperature: 30 °C.[8]
- Injection Volume: 5 - 10 µL.[5]

## Mass Spectrometry (MS) Conditions

Electrospray ionization in negative mode is typically preferred for the analysis of **dicafeoylquinic acids** due to their acidic nature.[7][9]

- Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][5]
- Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity.[3] The precursor ion for **dicafeoylquinic acids** is typically  $[M-H]^-$  at  $m/z$  515.1.[10] The product ions vary depending on the isomer and collision energy.[10]
- Typical MS Parameters:
  - Capillary Voltage: 3.0 - 4.5 kV
  - Source Temperature: 120 - 150 °C
  - Desolvation Temperature: 350 - 450 °C
  - Nebulizing Gas Flow: 1.5 - 3.0 L/min[3]
  - Drying Gas Flow: 10 - 15 L/min[3]

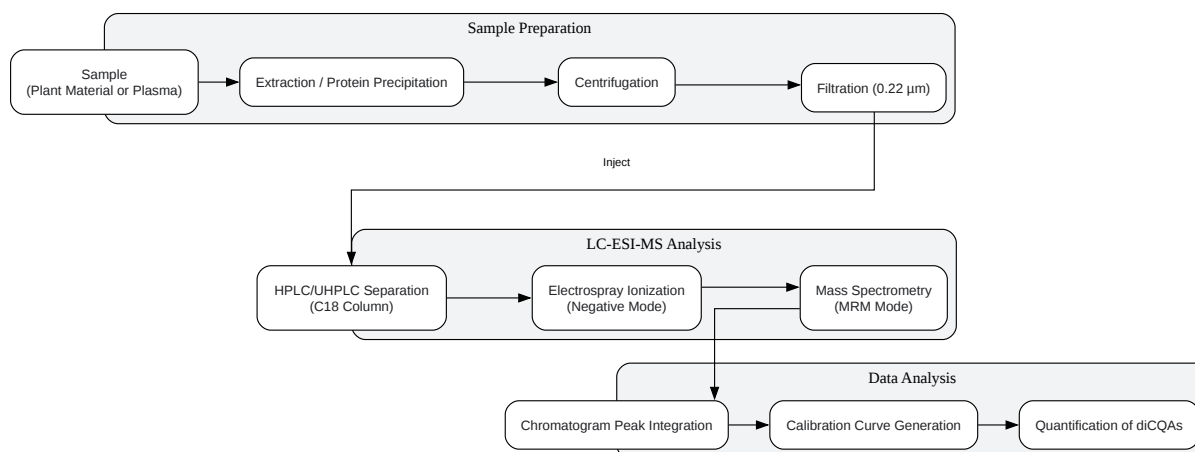
Table 3: Example MRM Transitions for **Dicafeoylquinic Acid** Isomers

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
3,4-diCQA	515.1	353.1, 191.1, 179.1	Varies
1,5-diCQA	515.1	353.1, 191.1, 173.1	Varies
3,5-diCQA	515.1	353.1, 191.1, 179.1	Varies
4,5-diCQA	515.1	353.1, 191.1, 173.1	Varies

Note: The specific product ions and optimal collision energies should be determined empirically for the instrument in use. The fragmentation of diCQA isomers can be complex, and the relative abundance of fragment ions can be used for their differentiation.[\[10\]](#)[\[11\]](#)

## Visualizations

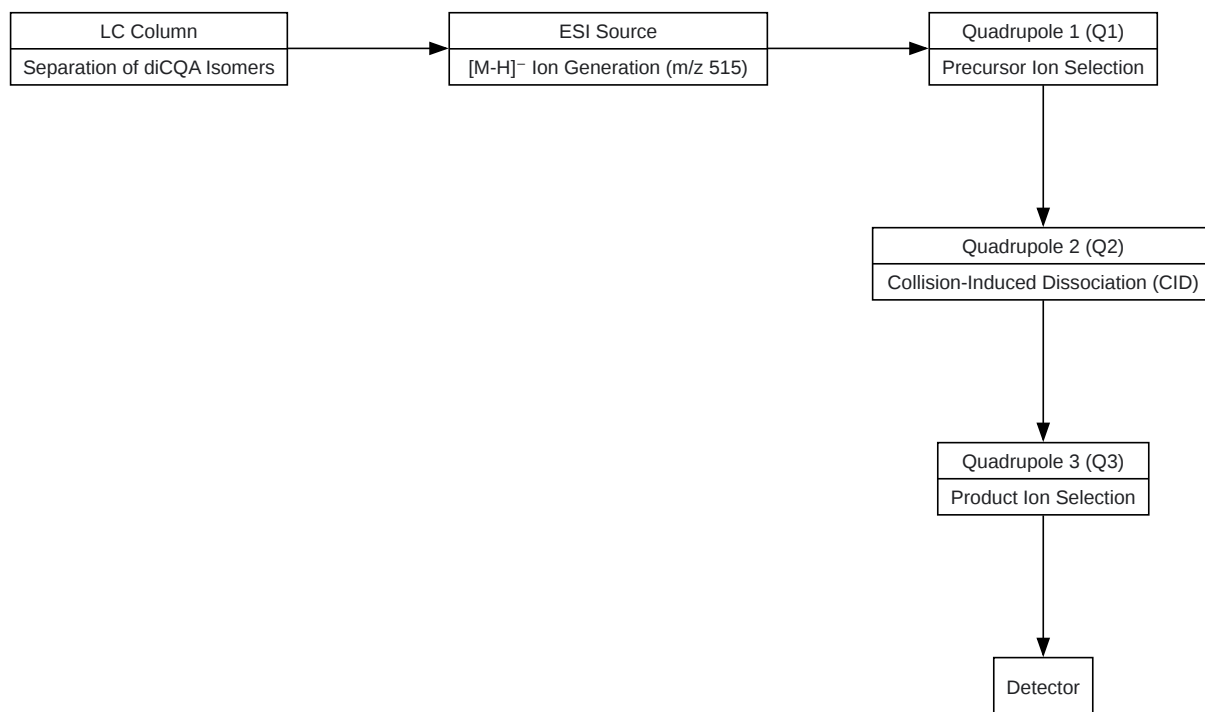
## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **dicaffeoylquinic acids**.

## LC-ESI-MS Signaling Pathway



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An improved LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and its active metabolites in human plasma and its application to a pharmacokinetic



study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method for simultaneous determination of 1,5-dicaffeoylquinic acid and 1-O-acetylbritannilactone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. digituma.uma.pt [digituma.uma.pt]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Note: Quantification of Dicaffeoylquinic Acids Using LC-ESI-MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575637#lc-esi-ms-method-for-dicaffeoylquinic-acid-quantification]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)